N-Methyl Cyclophosphamide N-Methyl Cyclophosphamide N-Methyl Cyclophosphamide is the N-methyl impurity of Cyclophosphamide with cytostatic activity.
Brand Name: Vulcanchem
CAS No.: 22089-17-4
VCID: VC21340227
InChI: InChI=1S/C8H17Cl2N2O2P/c1-11-5-2-8-14-15(11,13)12(6-3-9)7-4-10/h2-8H2,1H3
SMILES: CN1CCCOP1(=O)N(CCCl)CCCl
Molecular Formula: C8H17Cl2N2O2P
Molecular Weight: 275.11 g/mol

N-Methyl Cyclophosphamide

CAS No.: 22089-17-4

Cat. No.: VC21340227

Molecular Formula: C8H17Cl2N2O2P

Molecular Weight: 275.11 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Methyl Cyclophosphamide - 22089-17-4

CAS No. 22089-17-4
Molecular Formula C8H17Cl2N2O2P
Molecular Weight 275.11 g/mol
IUPAC Name N,N-bis(2-chloroethyl)-3-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Standard InChI InChI=1S/C8H17Cl2N2O2P/c1-11-5-2-8-14-15(11,13)12(6-3-9)7-4-10/h2-8H2,1H3
Standard InChI Key GTSZJFSUYZICDS-UHFFFAOYSA-N
SMILES CN1CCCOP1(=O)N(CCCl)CCCl
Canonical SMILES CN1CCCOP1(=O)N(CCCl)CCCl
Appearance Yellow Oil

Chemical Identity and Structure

N-Methyl Cyclophosphamide, formally known as 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-, 2-oxide, represents a structural modification of the well-known chemotherapy agent cyclophosphamide. This compound has a molecular formula of C8H17Cl2N2O2P and a molecular weight of 275.11 g/mol . The compound's formal identification in chemical databases includes PubChem CID 211031, and it possesses several synonyms including "Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide" and "B 694" .

The compound features a characteristic oxazaphosphorine ring with a tetrahedral phosphorus atom as a central structural element. The key distinguishing feature from conventional cyclophosphamide is the methyl group attached to the nitrogen atom in the oxazaphosphorine ring structure, which potentially modifies its biochemical behavior and pharmacokinetic properties. The bis(2-chloroethyl)amino group remains present in the molecule, suggesting retention of some alkylating properties common to nitrogen mustard derivatives.

Structural Comparison with Cyclophosphamide

The molecular architecture of N-Methyl Cyclophosphamide contains several notable structural features that distinguish it from conventional cyclophosphamide while maintaining the core framework responsible for biological activity. The addition of the methyl group to the nitrogen in the oxazaphosphorine ring represents the primary structural difference, which could significantly alter its pharmacological profile compared to the parent compound.

Table 1: Comparative Structural Features of N-Methyl Cyclophosphamide and Cyclophosphamide

Structural FeatureN-Methyl CyclophosphamideCyclophosphamide
Ring System2H-1,3,2-Oxazaphosphorine2H-1,3,2-Oxazaphosphorine
N-SubstitutionMethyl groupHydrogen
Alkylating GroupBis(2-chloroethyl)aminoBis(2-chloroethyl)amino
Molecular Weight275.11 g/mol261.09 g/mol
Chemical FormulaC8H17Cl2N2O2PC7H15Cl2N2O2P

The N-methyl substitution is particularly significant as it potentially affects the compound's electron distribution, steric properties, and metabolic pathways, which could translate to differences in pharmacological activity and toxicity profiles compared to cyclophosphamide.

Chemical and Physical Properties

N-Methyl Cyclophosphamide possesses distinct chemical and physical properties that influence its behavior in biological systems and its potential applications in pharmaceutical research. The documented physicochemical properties primarily derive from structural analysis and chemical database records.

Physicochemical Characteristics

The compound exhibits physicochemical properties that would be expected for a modified oxazaphosphorine. The presence of the oxazaphosphorine ring system confers specific three-dimensional structural characteristics, while the bis(2-chloroethyl)amino group contributes to its potential alkylating capabilities. The N-methyl substitution likely influences its lipophilicity, solubility profile, and molecular interactions.

Table 2: Physicochemical Properties of N-Methyl Cyclophosphamide

PropertyCharacteristicSource
Physical StateSolid (predicted)Based on structural analysis
Molecular Weight275.11 g/molPubChem data
Creation Date in Databases2005-03-26PubChem record
Last Database Modification2025-03-29PubChem record
Structural ClassificationOxazaphosphorine derivativeChemical structure analysis
Functional GroupsBis(2-chloroethyl)amino, phosphoryl, N-methylChemical structure analysis

The N-methyl group significantly alters the electronic properties of the nitrogen atom within the oxazaphosphorine ring, potentially affecting hydrogen bonding capabilities and metabolic stability. These modifications likely influence how the compound interacts with biological targets and metabolic enzymes.

AspectCyclophosphamideN-Methyl Cyclophosphamide (Hypothesized)
Prodrug NatureRequires metabolic activationLikely requires metabolic activation
Primary Metabolic EnzymesCYP2B6, CYP3A4 Potentially similar with modified kinetics
Active MetabolitesPhosphoramide mustard, acrolein Potentially modified metabolites
DNA Damage MechanismDNA cross-linking, primarily at N7 of guanine Likely similar DNA cross-linking capabilities
Cell Death Pathwayp53-mediated apoptosis Potentially similar apoptotic pathway
Cellular TargetsRapidly dividing cells Likely selective for rapidly dividing cells

The N-methyl substitution might influence the compound's ability to penetrate cellular membranes or affect its stability in circulation, potentially altering its pharmacodynamic profile compared to cyclophosphamide.

Research AreaPotential ApplicationsRationale
OncologyAlternative chemotherapeutic agentModified pharmacokinetic/pharmacodynamic profile
Medicinal ChemistryStructure-activity relationship studiesUnderstanding impact of N-methylation on activity
Chemical SynthesisDevelopment of efficient preparation methodsAdaptation of solvent-free processes
Neurotoxicity ResearchComparative studies with cyclophosphamideDifferent effects on neural mechanisms
ImmunomodulationAlternative immunosuppressive agentPotentially modified immune effects
ComponentRoleConsiderations
Phosphoryl Chloride (POCl₃)Phosphorylating agentHandling requires careful temperature control
N-Methylated bis(2-chloroethyl)amineSource of alkylating groups and N-methylKey structural modification from cyclophosphamide
Base (e.g., N-methylmorpholine)Neutralizes HCl, activates amineMultiple equivalents likely required
3-AminopropanolForms oxazaphosphorine ringCritical for creating the cyclic structure
Potential CatalystsEnhance reaction efficiencyMay improve yield and selectivity

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